molecular formula C13H15NO2 B14053746 7',8'-Dihydro-6'H-spiro[cyclobutane-1,5'-[1,3]dioxolo[4,5-G]isoquinoline]

7',8'-Dihydro-6'H-spiro[cyclobutane-1,5'-[1,3]dioxolo[4,5-G]isoquinoline]

Cat. No.: B14053746
M. Wt: 217.26 g/mol
InChI Key: PBUALEZMYXPONH-UHFFFAOYSA-N
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Description

7’,8’-Dihydro-6’H-spiro[cyclobutane-1,5’-[1,3]dioxolo[4,5-G]isoquinoline] is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’,8’-Dihydro-6’H-spiro[cyclobutane-1,5’-[1,3]dioxolo[4,5-G]isoquinoline] typically involves multi-step organic reactions. One common approach starts with the formation of the cyclobutane ring, followed by the introduction of the dioxolo and isoquinoline moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

7’,8’-Dihydro-6’H-spiro[cyclobutane-1,5’-[1,3]dioxolo[4,5-G]isoquinoline] undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

7’,8’-Dihydro-6’H-spiro[cyclobutane-1,5’-[1,3]dioxolo[4,5-G]isoquinoline] has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7’,8’-Dihydro-6’H-spiro[cyclobutane-1,5’-[1,3]dioxolo[4,5-G]isoquinoline] involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7’,8’-Dihydro-6’H-spiro[cyclobutane-1,5’-[1,3]dioxolo[4,5-G]isoquinoline] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

spiro[7,8-dihydro-6H-[1,3]dioxolo[4,5-g]isoquinoline-5,1'-cyclobutane]

InChI

InChI=1S/C13H15NO2/c1-3-13(4-1)10-7-12-11(15-8-16-12)6-9(10)2-5-14-13/h6-7,14H,1-5,8H2

InChI Key

PBUALEZMYXPONH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C3=CC4=C(C=C3CCN2)OCO4

Origin of Product

United States

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